N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
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Overview
Description
N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with additional substituents on the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylaniline and 4-methylbenzenesulfonyl chloride.
Formation of Sulfonamide: The first step involves the reaction of 5-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonamide.
Glycine Coupling: The sulfonamide intermediate is then coupled with glycine using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Solvent Selection: The choice of solvent can significantly impact the yield and purity of the product. Common solvents include dichloromethane and dimethylformamide.
Temperature Control: Maintaining an optimal temperature during the reaction is crucial for achieving high yields. Typically, reactions are carried out at room temperature or slightly elevated temperatures.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on the cell surface, leading to modulation of cellular signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]alanine
- N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]valine
- N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]leucine
Uniqueness
N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to its specific substitution pattern on the aromatic rings and the presence of a glycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-11-3-7-14(8-4-11)23(21,22)18(10-16(19)20)15-9-13(17)6-5-12(15)2/h3-9H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYQHBSUZWKYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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